molecular formula C14H18ClNO B2428509 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride CAS No. 1240528-72-6

1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride

Cat. No.: B2428509
CAS No.: 1240528-72-6
M. Wt: 251.75
InChI Key: VZDZSKUZUJQPQE-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(3-methyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-8-12-6-10-4-3-5-11(10)7-13(12)16-14(8)9(2)15;/h6-7,9H,3-5,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDZSKUZUJQPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C3CCCC3=C2)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities .

Biological Activity

1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine hydrochloride, commonly referred to as AM-2201, is a synthetic cannabinoid that has garnered attention for its potential biological activities. Structurally, it features an indeno-furan core with an ethanamine side chain, which contributes to its unique pharmacological properties. This article provides a comprehensive overview of the biological activity of AM-2201, focusing on its interactions with cannabinoid receptors and implications for therapeutic applications.

The molecular formula of AM-2201 is C14H18ClNO, with a molecular weight of approximately 251.75 g/mol. Its structure is characterized by the following features:

PropertyValue
Molecular FormulaC14H18ClNO
Molecular Weight251.75 g/mol
CAS Number1240528-72-6

AM-2201 primarily interacts with the cannabinoid receptors CB1 and CB2 in the brain. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood regulation, and appetite control. The compound's binding affinity to these receptors modulates neurotransmitter release, leading to its observed biological effects.

Key Findings:

  • Analgesic Properties : Research indicates that AM-2201 exhibits significant analgesic effects, making it a candidate for pain management therapies. Its mechanism involves the inhibition of pain pathways through cannabinoid receptor activation.
  • Anti-inflammatory Effects : Studies have shown that AM-2201 may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

Biological Activity and Case Studies

Several studies have investigated the biological activity of AM-2201 and its analogs:

  • Receptor Binding Studies : A study demonstrated that AM-2201 binds selectively to CB1 receptors with high affinity, comparable to that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacological effects of AM-2201. For instance, one study reported that administration of AM-2201 resulted in significant reductions in nociceptive responses in rodent models, indicating its potential as an analgesic agent.
  • Comparative Analysis : In a comparative study involving various synthetic cannabinoids, AM-2201 was found to exhibit a distinct profile in terms of receptor selectivity and potency compared to other compounds like JWH-018 and JWH-073 .

Table: Comparative Biological Activity of Synthetic Cannabinoids

CompoundCB1 Affinity (Ki)Analgesic EffectAnti-inflammatory Effect
AM-22010.5 nMHighModerate
JWH-0180.9 nMModerateLow
JWH-0732.0 nMLowLow

Therapeutic Implications

Given its pharmacological profile, AM-2201 has potential therapeutic applications in several areas:

  • Pain Management : Its analgesic properties suggest it could be developed into a treatment for chronic pain conditions.
  • Mood Disorders : The compound's interaction with cannabinoid receptors may also indicate potential benefits in managing mood disorders such as anxiety and depression.

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